molecular formula C13H9Cl2NO3S B13881960 Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate

Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate

Cat. No.: B13881960
M. Wt: 330.2 g/mol
InChI Key: PYHHTQZBTDMYBM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a thienyl group, and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the acylation of 4-chloro-2-aminobenzoic acid with 5-chloro-2-thiophenecarbonyl chloride, followed by esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Methylethyl 2-chloro-5-{[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino}benzoate: Known for its antiviral activity.

    2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid: Shares structural similarities but lacks the ester group.

Uniqueness

Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group, chloro substituents, and thienyl moiety contribute to its versatility in various applications.

Properties

Molecular Formula

C13H9Cl2NO3S

Molecular Weight

330.2 g/mol

IUPAC Name

methyl 4-chloro-2-[(5-chlorothiophene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C13H9Cl2NO3S/c1-19-13(18)8-3-2-7(14)6-9(8)16-12(17)10-4-5-11(15)20-10/h2-6H,1H3,(H,16,17)

InChI Key

PYHHTQZBTDMYBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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